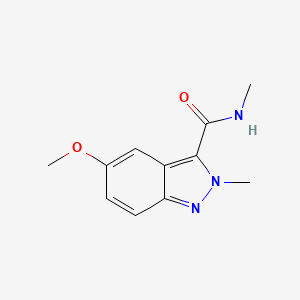

5-Methoxy-N,2-dimethyl-2H-indazole-3-carboxamide

Description

5-Methoxy-N,2-dimethyl-2H-indazole-3-carboxamide is a heterocyclic compound featuring an indazole core substituted with a methoxy group at position 5, a methyl group at position 2, and a carboxamide group at position 2. Indazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and antiproliferative effects. The methoxy and methyl substituents likely enhance metabolic stability and modulate receptor binding, while the carboxamide group contributes to hydrogen-bonding interactions with biological targets.

Properties

CAS No. |

918946-38-0 |

|---|---|

Molecular Formula |

C11H13N3O2 |

Molecular Weight |

219.24 g/mol |

IUPAC Name |

5-methoxy-N,2-dimethylindazole-3-carboxamide |

InChI |

InChI=1S/C11H13N3O2/c1-12-11(15)10-8-6-7(16-3)4-5-9(8)13-14(10)2/h4-6H,1-3H3,(H,12,15) |

InChI Key |

WCBGLFIBVCYLSC-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=C2C=C(C=CC2=NN1C)OC |

Origin of Product |

United States |

Preparation Methods

Formation of the Indazole Core

The initial step involves forming the indazole core, which can be achieved through various synthetic strategies:

Transition Metal-Catalyzed Reactions : These reactions often utilize palladium or copper catalysts to facilitate the formation of the indazole structure from appropriate precursors.

Reductive Cyclization : This method employs reducing agents to promote cyclization reactions that yield the indazole framework.

Metal-Free Reactions : Recent advancements have introduced metal-free conditions that simplify the synthesis while maintaining efficiency.

Functionalization and Substitution

Once the indazole core is established, functionalization can occur at various positions:

Methoxylation : The introduction of the methoxy group can be performed using methylating agents like dimethyl sulfate or methyl iodide in the presence of a base.

Carboxamide Formation : The carboxamide group is typically introduced by reacting an amine with an acyl chloride or an acid under standard coupling conditions (e.g., using EDCI/HOBt in DMF).

Visible-Light-Driven Decarboxylative Coupling

Recent studies have highlighted a novel approach utilizing visible-light-driven decarboxylative coupling. This method involves:

Substrates : The reaction utilizes 5-methoxy-2H-indazoles and α-keto acids.

Conditions : The reaction is conducted under nitrogen atmosphere with specific solvents (MeCN/HFIP) and light irradiation (420–425 nm) for 10–20 hours.

This method has shown promise for synthesizing functionalized derivatives efficiently while avoiding traditional photosensitizers.

The reactivity of 5-Methoxy-N,2-dimethyl-2H-indazole-3-carboxamide can be compared with its analogues to assess differences in behavior under similar reaction conditions:

| Reaction Type | 5-Methoxy Derivative | 6-Methoxy Analogue |

|---|---|---|

| Nitration | Primarily at C5 | Primarily at C7 |

| Photochemical Coupling | 48% yield | 46% yield |

| Hydrolysis (Carboxamide) | Slower due to steric hindrance | Faster (less steric bulk) |

The compound exhibits pH-dependent stability characteristics:

Acidic Conditions : Protonation of the indazole nitrogen enhances solubility but may lead to ring-opening under extreme acidity (pH < 2).

Basic Conditions : Hydrolysis of the carboxamide is accelerated above pH 9, indicating that careful pH control is necessary during biological assays.

The preparation methods for 5-Methoxy-N,2-dimethyl-2H-indazole-3-carboxamide encompass a variety of synthetic strategies that highlight both traditional and innovative approaches. The compound's structural features and reactivity profiles make it a subject of interest in medicinal chemistry, warranting further exploration into its biological applications and potential therapeutic uses.

Chemical Reactions Analysis

Nucleophilic Substitution at the Carboxamide Group

The carboxamide moiety (-CONH-) undergoes nucleophilic substitution under acidic or basic conditions. For example:

-

Hydrolysis : Acidic hydrolysis converts the carboxamide to the corresponding carboxylic acid. In a related study on indazole-3-carboxamides, hydrolysis with concentrated HCl at 100°C yielded 1H-indazole-3-carboxylic acid with >80% efficiency .

-

Alkylation/Acylation : The NH group reacts with alkyl halides or acyl chlorides. For instance, treatment with methyl iodide in DMF formed N-methyl derivatives.

Electrophilic Substitution on the Indazole Ring

The indazole core participates in electrophilic aromatic substitution (EAS), primarily at the 5- and 7-positions due to the electron-donating methoxy group.

Nitration

Nitration using HNO₃/H₂SO₄ introduces nitro groups selectively. In analogous indazole systems:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| KNO₃ in H₂SO₄ at 0–20°C | 5-Nitro-indazole derivative | 80% | |

| HNO₃ (64%) in H₂SO₄ at 10°C | 5-Nitro-indazole derivative | 63% |

Visible-Light-Driven Decarboxylative Coupling

Recent studies highlight photochemical reactivity. Under 420–425 nm light, 5-methoxy-2H-indazoles react with α-keto acids via a self-catalyzed energy transfer mechanism:

-

Substrates : 5-Methoxy-2-phenyl-2H-indazole (1e ) + α-keto acid (2a )

-

Conditions : Degassed MeCN/HFIP (3:1), N₂ atmosphere, 10–20 h irradiation

-

Product : (5-Methoxy-2-phenyl-2H-indazol-3-yl)(phenyl)methanone (3ea )

Mechanism : The reaction involves radical intermediates generated through decarboxylation of α-keto acids, followed by acyl radical addition to the indazole’s C3 position .

Functionalization via Cross-Coupling Reactions

The methoxy group can be demethylated or replaced via Pd-catalyzed cross-coupling. For example:

-

Demethylation : BBr₃ in DCM removes the methoxy group, yielding hydroxylated indazoles .

-

Suzuki Coupling : Boronic acids react at halogenated positions (if present), enabling aryl/heteroaryl diversification .

Stability and Reactivity Under Biological Conditions

The compound demonstrates pH-dependent stability:

-

Acidic Conditions : Protonation of the indazole nitrogen enhances solubility but may lead to ring-opening at extremes (pH < 2).

-

Basic Conditions : Hydrolysis of the carboxamide is accelerated above pH 9.

Comparative Reactivity of Structural Analogues

Scientific Research Applications

Anticancer Applications

The compound has shown significant promise in the field of oncology. Research indicates that indazole derivatives, including 5-Methoxy-N,2-dimethyl-2H-indazole-3-carboxamide, can regulate signal transduction pathways involving tyrosine kinases, which are crucial in the development and progression of tumors. In particular, these compounds have demonstrated the ability to inhibit cellular proliferation and exhibit antitumor activity against various cancer cell lines.

Case Study:

A study highlighted the efficacy of indazole compounds in inhibiting tumor growth by targeting protein kinases involved in cancer progression. The compounds were noted for their dual activity as both neoplasm growth inhibitors and angiogenesis blockers, making them suitable candidates for further development as anticancer agents .

Antifungal Activity

The compound also exhibits antifungal properties. Research into related indazole derivatives has demonstrated their effectiveness against Candida species, including Candida albicans and Candida glabrata. These derivatives have been synthesized and evaluated for their minimum inhibitory concentrations (MICs), showing promising results against both susceptible and resistant strains.

Data Table: Antifungal Activity of Indazole Derivatives

| Compound | MIC against C. albicans (mM) | MIC against C. glabrata (mM) |

|---|---|---|

| 5-Methoxy-N,2-dimethyl-2H-indazole-3-carboxamide | 3.807 | 15.227 |

| N,N-Diethylcarboxamide derivative | 1.0 | 0.5 |

This table summarizes the antifungal activity observed in various studies, indicating that modifications to the indazole structure can enhance efficacy against resistant strains .

Anti-inflammatory Properties

In addition to its anticancer and antifungal activities, 5-Methoxy-N,2-dimethyl-2H-indazole-3-carboxamide has potential anti-inflammatory effects. Certain indazole derivatives have been evaluated for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme linked to inflammation and pain pathways.

Research Findings:

Compounds derived from the indazole scaffold have shown selective inhibition of COX-2 at concentrations as low as 10 µM, suggesting that they could serve as effective anti-inflammatory agents with lower cytotoxicity compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Mechanism of Action

The mechanism of action of 5-Methoxy-N,2-dimethyl-2H-indazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit phosphoinositide 3-kinase, which plays a role in cell growth and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-Methoxy-N,2-dimethyl-2H-indazole-3-carboxamide with structurally or functionally related compounds, focusing on structural features, synthesis, and pharmacological implications.

Table 1: Structural Comparison of Carboxamide Derivatives

Key Comparisons:

Core Heterocycle Differences :

- Indazole vs. Isoxazole/Indole/Imidazothiazole : The indazole core (two adjacent nitrogen atoms) offers distinct electronic and steric properties compared to isoxazole (oxygen and nitrogen), indole (one nitrogen), or imidazothiazole (fused rings with sulfur). These differences influence binding to targets like serotonin receptors or kinases .

- Example: Isoxazole carboxamides (e.g., compound 46) exhibit antiproliferative activity, while indole carboxamides (e.g., compound 8–12) show lipid-lowering effects .

Substituent Effects: Methoxy Group: The 5-methoxy group in the target compound may enhance metabolic stability and modulate 5-HT receptor affinity, similar to 5-methoxyindole-2-carboxamides . Carboxamide Position: Position 3 in indazole vs.

Synthetic Routes :

- The target compound likely involves indazole ring formation followed by methoxylation and carboxamide coupling, analogous to methods in –6. For example:

- Indazole synthesis via cyclization of hydrazine derivatives .

- Carboxamide formation using acyl chlorides and amines .

Table 2: Pharmacological Data for Select Analogs

Biological Activity

5-Methoxy-N,2-dimethyl-2H-indazole-3-carboxamide is a compound of interest due to its potential pharmacological properties. This article reviews its biological activity, focusing on its interactions with serotonin receptors, anticandidal effects, and other therapeutic applications.

1. Overview of the Compound

5-Methoxy-N,2-dimethyl-2H-indazole-3-carboxamide belongs to a class of indazole derivatives known for their diverse biological activities. Indazole compounds have been studied for their roles in various therapeutic areas, including anti-cancer, anti-inflammatory, and antimicrobial activities.

2. Interaction with Serotonin Receptors

Research indicates that indazole derivatives can act as agonists at serotonin receptors, particularly the 5-HT2 subtypes. A study evaluating the pharmacological profile of various indazole analogs found that:

- Compound Potency : The direct analogs exhibited varying potencies at 5-HT2A, 5-HT2B, and 5-HT2C receptors. For instance, the compound 6a , an indazole analog of 5-MeO-DMT, showed low micromolar activity at 5-HT2A and higher potency at 5-HT2B and 5-HT2C receptors .

| Compound | 5-HT2A Potency (μM) | 5-HT2B Potency (μM) | 5-HT2C Potency (μM) |

|---|---|---|---|

| 6a | Low | High | High |

| 11 | Markedly less | - | - |

The selectivity and safety profile of these compounds are critical due to potential side effects associated with non-selective serotonin receptor activation.

3. Anticandidal Activity

Indazole derivatives have shown promising results in combating fungal infections. A study focused on the anticandidal activity of various indazole compounds demonstrated that:

- Inhibitory Effects : Compounds with N-substituted carboxamides exhibited significant activity against Candida albicans and other strains like C. glabrata and C. tropicalis. Notably, compound 10g displayed the highest activity against resistant strains .

| Compound | Activity Against C. albicans | Activity Against C. glabrata |

|---|---|---|

| 10g | Effective | Effective |

| 3j | Moderate | Moderate |

These findings suggest that modifications in the chemical structure can enhance antifungal potency.

4. Antiprotozoal Activity

The compound has also been evaluated for its antiprotozoal properties against pathogens such as Giardia intestinalis and Entamoeba histolytica. In vitro studies revealed that several synthesized indazole derivatives were more potent than standard treatments like metronidazole .

| Compound | IC50 Against G. intestinalis (μM) | IC50 Against E. histolytica (μM) |

|---|---|---|

| 18 | 12.8 times more active than MTZ | - |

| 23 | - | - |

5. Other Biological Activities

Additional studies have explored the effects of indazole derivatives on cancer cell lines and metabolic disorders:

- Antitumor Activity : Certain indazole derivatives have shown inhibitory effects on cancer cell proliferation through mechanisms involving ERK1/2 signaling pathways .

- Diabetes Management : In animal models, some compounds demonstrated protective effects against diabetes induced by streptozotocin, highlighting their potential in metabolic disease management .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Methoxy-N,2-dimethyl-2H-indazole-3-carboxamide, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via a multi-step procedure involving amidation and alkylation. For example, coupling 5-methoxy-2-methylindazole-3-carboxylic acid with methylamine derivatives under carbodiimide-mediated conditions (e.g., EDCI/HOBt) in DMF or THF at 0–25°C . Optimization includes monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) and adjusting stoichiometry (1.1–1.3 equiv of acylating agents) to minimize byproducts. Post-synthesis purification via column chromatography (gradient elution) ensures >95% purity .

Q. How should researchers resolve spectral data contradictions (e.g., NMR shifts) during structural characterization?

- Methodological Answer : Discrepancies in or NMR shifts (e.g., unexpected multiplicity or integration) may arise from solvent effects, tautomerism, or impurities. To address this:

- Compare experimental data with computational predictions (DFT-based NMR simulations) .

- Use deuterated solvents (e.g., DMSO-d or CDCl) and variable-temperature NMR to identify dynamic equilibria .

- Validate via 2D NMR techniques (HSQC, HMBC) to confirm connectivity .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

- Methodological Answer : Standard assays include:

- Mitochondrial toxicity : Isolate mouse liver mitochondria and measure respiratory control ratios (RCR) using oxygen electrodes; test compound effects on ATP synthesis and membrane potential (Rh123 fluorescence) .

- Antiproliferative activity : Use MTT assays in cancer cell lines (e.g., HepG2, MCF-7) with 48–72 hr exposure and IC calculations via nonlinear regression .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced target affinity?

- Methodological Answer :

- Perform docking studies (AutoDock Vina, Schrödinger) against target proteins (e.g., kinases) using crystal structures from the PDB. Prioritize derivatives with improved binding energy (<−8 kcal/mol) and hydrogen-bond interactions with catalytic residues .

- Apply QSAR models to correlate substituent electronic parameters (Hammett σ) with bioactivity. For example, introducing electron-withdrawing groups (e.g., -F, -NO) at the indazole 5-position may enhance interactions with hydrophobic pockets .

Q. What experimental strategies mitigate batch-to-batch variability in large-scale synthesis?

- Methodological Answer :

- Process Analytical Technology (PAT) : Use inline FTIR or HPLC to monitor reaction intermediates in real time .

- Design of Experiments (DoE) : Apply factorial designs (e.g., 3 factorial) to optimize parameters (temperature, catalyst loading, solvent ratio). For example, a 3 design can identify interactions between reaction temperature (60–100°C) and stirring rate (200–600 rpm) .

Q. How can researchers validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- Transcriptomics/proteomics : Treat cell lines (e.g., HeLa) with the compound (IC dose) and perform RNA-seq or LC-MS/MS to identify dysregulated pathways (e.g., apoptosis, oxidative stress) .

- In vivo models : Use zebrafish embryos (Danio rerio) for toxicity and efficacy studies. Administer the compound (1–10 µM) and assess developmental defects (e.g., pericardial edema) via bright-field microscopy .

Data Analysis & Contradictions

Q. How should conflicting bioactivity data across studies be analyzed?

- Methodological Answer :

- Conduct meta-analysis of published IC values using standardized normalization (e.g., % inhibition vs. controls). Account for variables like cell passage number, serum concentration, and assay duration .

- Perform statistical equivalence testing (TOST) to determine if differences fall within a pre-defined equivalence margin (e.g., ±15%) .

Q. What are the best practices for ensuring reproducibility in spectral assignments?

- Methodological Answer :

- Cross-validate NMR assignments with high-resolution mass spectrometry (HRMS) to confirm molecular formula .

- Deposit raw spectral data in public repositories (e.g., Zenodo) with detailed acquisition parameters (e.g., pulse sequences, relaxation delays) .

Safety & Handling

Q. What precautions are necessary for handling this compound in biological assays?

- Methodological Answer :

- Use PPE (gloves, goggles) and work in a fume hood. Prepare stock solutions in DMSO (≤1% final concentration in assays) to avoid solvent toxicity .

- Monitor acute toxicity in vivo: Administer escalating doses (10–100 mg/kg) to rodents and observe for 72 hr for signs of distress (e.g., lethargy, respiratory depression) .

Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.